molecular formula C24H19N5O2S B11969576 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one

3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one

Cat. No.: B11969576
M. Wt: 441.5 g/mol
InChI Key: VCOBRCULDFWMPQ-UHFFFAOYSA-N
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Description

3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with carbon disulfide in the presence of a base, followed by cyclization.

    Benzylation: The oxadiazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Quinazolinone formation: The benzylated oxadiazole is reacted with anthranilic acid derivatives under acidic or basic conditions to form the quinazolinone core.

    Final coupling: The quinazolinone intermediate is then coupled with an appropriate amine to introduce the amino group, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core.

    Substitution: Various substitution reactions can occur, especially at the benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with altered ring structures.

    Substitution: Halogenated derivatives with modified biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of interest for developing new drugs.

Medicine

In medicine, the compound is being investigated for its anticancer, anti-inflammatory, and antimicrobial properties. Preliminary studies have shown promising results, making it a candidate for further drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.

    5-benzyl-2-thioxo-1,3,4-oxadiazole: A related oxadiazole compound with distinct chemical properties.

    3-amino-2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with an amino group.

Uniqueness

The uniqueness of 3-(((5-benzyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl)amino)-2-phenylquinazolin-4(3H)-one lies in its combined structural features of quinazolinone and oxadiazole rings, along with the presence of benzyl and amino groups. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

3-[(5-benzyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methylamino]-2-phenylquinazolin-4-one

InChI

InChI=1S/C24H19N5O2S/c30-23-19-13-7-8-14-20(19)26-22(18-11-5-2-6-12-18)29(23)25-16-28-24(32)31-21(27-28)15-17-9-3-1-4-10-17/h1-14,25H,15-16H2

InChI Key

VCOBRCULDFWMPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C(=S)O2)CNN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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